
4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid
説明
Synthesis Analysis
The synthesis of quinoline compounds has been extensively studied. For example, the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular formula of “4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid” is C12H11NO3 . It has an average mass of 217.221 Da and a monoisotopic mass of 217.073898 Da .
Chemical Reactions Analysis
Quinoline compounds, including “4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid”, can undergo a variety of chemical reactions. For instance, one study reported the preparation of quinoline-4-carboxylic acid in good to excellent yields . The authors claimed that using enaminone as a replacement for 1,3-dicarbinols improves the yield and practicality of the reaction .
科学的研究の応用
Photolabile Protecting Group for Carboxylic Acids
A study explored the use of brominated hydroxyquinoline as a photolabile protecting group for carboxylic acids, demonstrating its effectiveness in vivo due to its high solubility and low fluorescence. This makes it useful in caging biological messengers (Fedoryak & Dore, 2002).
Phosphorescent Emissions in Copper(I) Complexes
Research on phosphorescent emissions of phosphine copper(I) complexes involved the use of 8-hydroxyquinoline carboxylic acid analogue ligands. These complexes exhibited remarkable photophysical properties, showing potential for applications in material science (Małecki et al., 2015).
Gas Phase Reaction in Mass Spectrometry
In mass spectrometry, substituted isoquinolines, including hydroxyquinoline carboxylic acids, showed a unique gas-phase formation of carboxylic acids, useful for analyzing prolylhydroxylase inhibitor drug candidates (Thevis et al., 2008).
Synthesis of Organic Polymers
A study involving 4-hydroxymandelic acid, a typical α-hydroxy acid, revealed the formation of polymers containing carboxyl groups and phenolic moieties through C–C bond formation and lactone formation. This led to the development of novel organic polymers with poly(benzofuran-co-arylacetic acid) structures (Nan et al., 2017).
Luminescent Ruthenium(II) Complexes
Luminescent phosphine ruthenium(II) complexes using 8-hydroxyquinoline derivative ligands were synthesized. These complexes displayed emission properties influenced by the substituents of the quinoline moiety, suggesting potential applications in luminescence-based technologies (Maroń et al., 2016).
Tautomerism in Hydroxyquinoline Carboxylic Acids
A study on the tautomerism in hydroxyquinoline carboxylic acids utilized NMR spectroscopy to characterize these compounds in solution and solid states, enhancing our understanding of their chemical behavior (Gudat et al., 2008).
特性
IUPAC Name |
7,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-6-3-4-8-10(7(6)2)13-5-9(11(8)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYCTYRHTJYACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=CN2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352759 | |
| Record name | 7,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid | |
CAS RN |
53164-36-6 | |
| Record name | 7,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53164-36-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



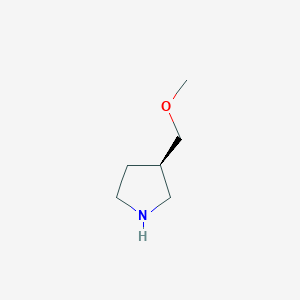


![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)

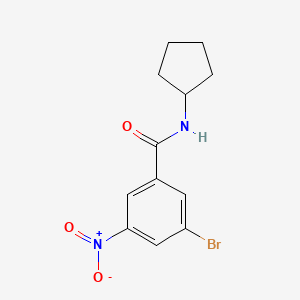
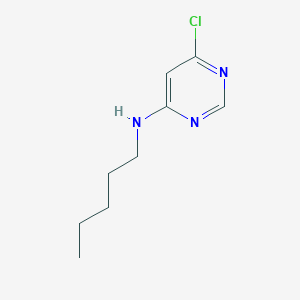


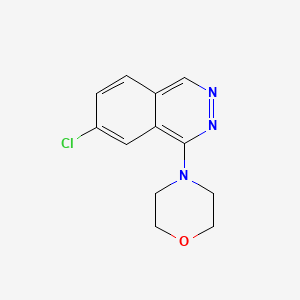
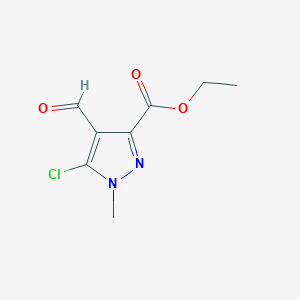

![7-Chloro-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1361753.png)
